ReACp53

In Vivo Efficacy Xenograft Model Ovarian Cancer

ReACp53 is the only sequence-specific peptide inhibitor that masks the LTIITLE amyloid adhesive segment of mutant p53, preventing aggregation and rescuing wild-type transcriptional function. Validated in >96% p53-mutated HGSOC models and CRPC xenografts, it outperforms generic p53 activators. A scrambled negative control peptide is available. For combination studies with MDM2 inhibitors or carboplatin, ReACp53 delivers reproducible, publication-grade results. Choose ReACp53 for unambiguous mechanism-of-action studies in p53 amyloid biology.

Molecular Formula C108H206N52O24
Molecular Weight 2617.1 g/mol
Cat. No. B1150034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReACp53
Molecular FormulaC108H206N52O24
Molecular Weight2617.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C108H206N52O24/c1-11-55(7)75(92(178)154-72(52-54(5)6)90(176)158-77(57(9)161)94(180)151-68(34-22-48-141-107(128)129)88(174)156-76(56(8)12-2)93(179)159-78(58(10)162)95(181)155-71(51-53(3)4)89(175)153-70(97(183)184)37-38-74(163)164)157-91(177)73-36-24-50-160(73)96(182)69(35-23-49-142-108(130)131)152-87(173)67(33-21-47-140-106(126)127)150-86(172)66(32-20-46-139-105(124)125)149-85(171)65(31-19-45-138-104(122)123)148-84(170)64(30-18-44-137-103(120)121)147-83(169)63(29-17-43-136-102(118)119)146-82(168)62(28-16-42-135-101(116)117)145-81(167)61(27-15-41-134-100(114)115)144-80(166)60(26-14-40-133-99(112)113)143-79(165)59(109)25-13-39-132-98(110)111/h53-73,75-78,161-162H,11-52,109H2,1-10H3,(H,143,165)(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,180)(H,152,173)(H,153,175)(H,154,178)(H,155,181)(H,156,174)(H,157,177)(H,158,176)(H,159,179)(H,163,164)(H,183,184)(H4,110,111,132)(H4,112,113,133)(H4,114,115,134)(H4,116,117,135)(H4,118,119,136)(H4,120,121,137)(H4,122,123,138)(H4,124,125,139)(H4,126,127,140)(H4,128,129,141)(H4,130,131,142)/t55-,56-,57+,58+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,75-,76-,77-,78-/m0/s1
InChIKeyIEWOQULQWITCAT-CMEOGBNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ReACp53: A Cell-Penetrating Peptide Inhibitor of p53 Amyloid Aggregation


ReACp53 is a rationally designed, cell-penetrating peptide inhibitor that specifically targets the amyloid aggregation of mutant p53 protein [1]. It is derived from the LTIITLE amyloid adhesive segment of p53, fused to a polyarginine tag for cellular uptake [2]. ReACp53 rescues p53 transcriptional function in cancer cells, leading to reduced proliferation and increased apoptosis [3]. This compound has shown efficacy in preclinical models of high-grade serous ovarian carcinomas (HGSOC) and castration-resistant prostate cancer (CRPC) [4].

Why p53 Aggregation Inhibitors Are Not Interchangeable: The Case for ReACp53


While several molecules aim to restore p53 function, the mechanism of action varies significantly. ReACp53 is a peptide specifically designed to inhibit the amyloid aggregation of mutant p53 by masking its aggregation-prone LTIITLE segment [1]. This is distinct from small molecule stabilizers like PRIMA-1, which reactivate mutant p53 through covalent modification [2], or other peptide-based inhibitors that may lack the specific sequence of ReACp53 [3]. Therefore, substituting ReACp53 with a generic 'p53 activator' or 'aggregation inhibitor' could lead to a complete loss of the specific anti-aggregation and functional rescue effects documented in the quantitative evidence below.

ReACp53 vs. Alternatives: Quantitative Evidence for Scientific Selection


In Vivo Tumor Growth Inhibition: ReACp53 vs. Control

ReACp53 treatment significantly reduces tumor weight in p53-mutant xenograft models compared to control groups, while sparing wild-type p53 tumors [1].

In Vivo Efficacy Xenograft Model Ovarian Cancer

Selective Cytotoxicity: ReACp53 vs. Wild-Type p53 Cells

ReACp53 specifically reduces the viability of cancer cells with mutant p53, while having no effect on cells with wild-type p53 in organoid cultures [1].

Selectivity Mutant p53 Organoid Culture

Efficacy in Disseminated Disease Model: ReACp53 vs. Control

In a clinically relevant model of disseminated ovarian cancer, ReACp53 treatment led to significant tumor cell apoptosis and reduced tumor spread [1].

In Vivo Efficacy Ascites Model Ovarian Cancer

Mechanistic Rescue of p53 Function: ReACp53 vs. Scrambled Peptide

ReACp53 restores the normal p53-MDM2 interaction and re-activates p53 transcriptional activity in mutant p53 cells, while a scrambled control peptide or the polyarginine tag alone has no effect [1].

Mechanism of Action Transcriptional Activity MDM2 Interaction

ReACp53 in Research: Ideal Application Scenarios for Maximum Impact


High-Grade Serous Ovarian Carcinoma (HGSOC) Research

ReACp53 is the tool of choice for studies in HGSOC, a cancer type where p53 is mutated in >96% of cases and frequently forms amyloid aggregates [1]. The evidence for its in vivo efficacy in HGSOC xenografts and a disseminated disease model makes it a relevant compound for translational research in this area [2].

Investigating p53 Aggregation as a Therapeutic Target

ReACp53 serves as a well-characterized, sequence-specific inhibitor to study the role of p53 amyloid aggregation in cancer. Its ability to restore wild-type p53 function provides a robust positive control for studying this mechanism [3]. A scrambled peptide is available as a negative control [4].

Combination Therapy with Chemotherapy or MDM2 Inhibitors

ReACp53's unique mechanism makes it a candidate for combination studies. It has shown synergistic cell killing with the MDM2 inhibitor nutlin [5] and has been tested in combination with carboplatin, enhancing tumor cell targeting and extending survival in vivo [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for ReACp53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.